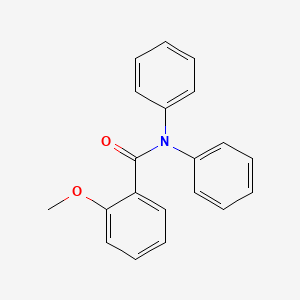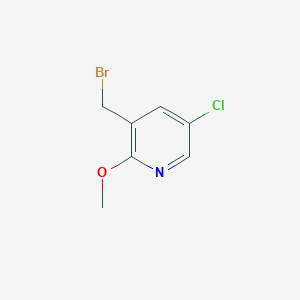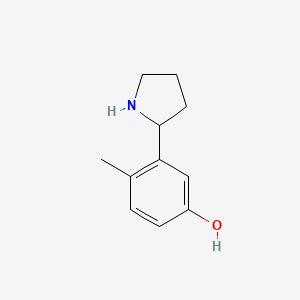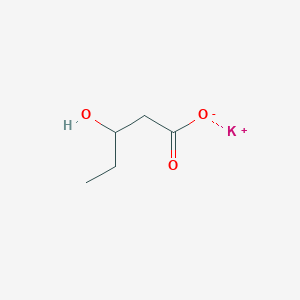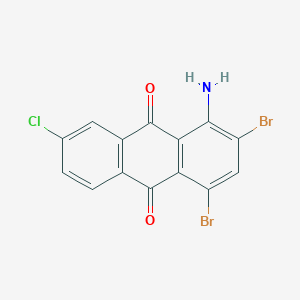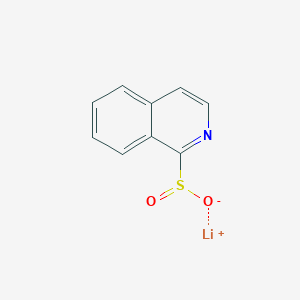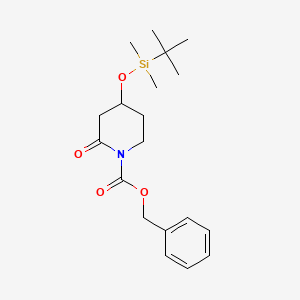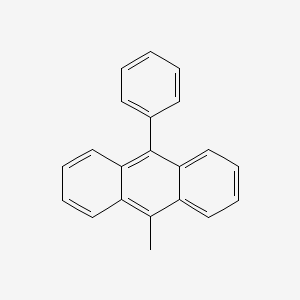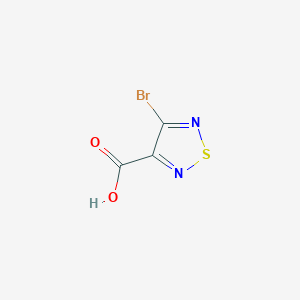
Disodium 9,10-dihydro-1,4-dihydroxy-9,10-dioxo-3-(4-sulphonatophenoxy)anthracene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 9,10-dihydro-1,4-dihydroxy-9,10-dioxo-3-(4-sulphonatophenoxy)anthracene-2-sulphonate is a complex organic compound with the molecular formula C20H10Na2O11S2 and a molecular weight of 536.40 g/mol. This compound is known for its unique structural features, which include anthracene and sulfonate groups, making it a valuable substance in various scientific and industrial applications.
Preparation Methods
The synthesis of Disodium 9,10-dihydro-1,4-dihydroxy-9,10-dioxo-3-(4-sulphonatophenoxy)anthracene-2-sulphonate can be achieved through multiple routes. One common method involves the oxidation of Nuclear Fast Blue, followed by sulfonation . Another approach is the coupling reaction between diphenylamine derivatives and naphthol . Industrial production typically involves these synthetic routes under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Disodium 9,10-dihydro-1,4-dihydroxy-9,10-dioxo-3-(4-sulphonatophenoxy)anthracene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The sulfonate groups can participate in substitution reactions, leading to the formation of different sulfonated products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Disodium 9,10-dihydro-1,4-dihydroxy-9,10-dioxo-3-(4-sulphonatophenoxy)anthracene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various analytical techniques, including spectrophotometry and fluorimetry.
Biology: This compound is employed in histological studies for staining cell nuclei, making them visible under a microscope.
Industry: It is used in the dyeing of cellulose materials such as paper and fibers.
Mechanism of Action
The mechanism of action of Disodium 9,10-dihydro-1,4-dihydroxy-9,10-dioxo-3-(4-sulphonatophenoxy)anthracene-2-sulphonate involves its interaction with various molecular targets. The sulfonate groups enhance its solubility in water, allowing it to interact with biological molecules and cellular structures. The anthracene core can participate in electron transfer reactions, making it useful in redox processes.
Comparison with Similar Compounds
Disodium 9,10-dihydro-1,4-dihydroxy-9,10-dioxo-3-(4-sulphonatophenoxy)anthracene-2-sulphonate is unique due to its specific combination of anthracene and sulfonate groups. Similar compounds include:
Alizarin Red S:
Nuclear Fast Red: Another sulfonated anthracene derivative used in histological staining.
These compounds have overlapping applications but differ in their specific chemical properties and reactivity.
Properties
CAS No. |
94094-64-1 |
|---|---|
Molecular Formula |
C20H10Na2O11S2 |
Molecular Weight |
536.4 g/mol |
IUPAC Name |
disodium;1,4-dihydroxy-9,10-dioxo-3-(4-sulfonatophenoxy)anthracene-2-sulfonate |
InChI |
InChI=1S/C20H12O11S2.2Na/c21-15-11-3-1-2-4-12(11)16(22)14-13(15)17(23)19(20(18(14)24)33(28,29)30)31-9-5-7-10(8-6-9)32(25,26)27;;/h1-8,23-24H,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |
InChI Key |
JBQQJBHUQSTJND-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3O)OC4=CC=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


